molecular formula C10H18N4O B254621 3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one

3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one

Cat. No. B254621
M. Wt: 210.28 g/mol
InChI Key: NQZLUOWWOBDAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one, also known as HATU, is a widely used coupling reagent in peptide synthesis. It is a white crystalline powder that is soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). HATU is used to activate carboxylic acids for peptide bond formation, and it has become a popular alternative to other coupling reagents due to its high efficiency and low toxicity.

Mechanism of Action

3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one works by activating carboxylic acids for peptide bond formation. It reacts with the carboxylic acid to form an O-acylisourea intermediate, which is highly reactive and can react with the amine to form the peptide bond. 3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one is able to activate carboxylic acids more efficiently than other coupling reagents due to its ability to stabilize the O-acylisourea intermediate.
Biochemical and Physiological Effects:
3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one does not have any known biochemical or physiological effects, as it is primarily used in peptide synthesis and not as a drug or therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one as a coupling reagent is its high efficiency. It is able to activate carboxylic acids more efficiently than other coupling reagents, which can lead to higher yields and less waste. 3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one is also relatively easy to use and does not require any special handling or storage conditions.
One limitation of using 3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one is its cost. It is more expensive than other coupling reagents such as DIC and EDC, which can make it less accessible for some researchers. 3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one is also not compatible with all amino acids and peptides, and it may not be suitable for certain types of peptide synthesis.

Future Directions

There are several potential future directions for research involving 3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one. One area of interest is the development of new coupling reagents that are even more efficient and cost-effective than 3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one. Another area of interest is the use of 3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one in the synthesis of non-peptide molecules, such as small molecules and natural products. Finally, there is potential for 3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one to be used in the development of new therapeutics, either as a coupling reagent in peptide synthesis or as a component of a drug molecule.

Synthesis Methods

3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one can be synthesized from the reaction between hexylamine and 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with cyanogen bromide to yield 3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one. The overall synthesis process is relatively simple and can be completed in a few steps.

Scientific Research Applications

3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one has been widely used in peptide synthesis due to its high efficiency and low toxicity. It has been shown to be effective in coupling various amino acids and peptides, and it has become a popular alternative to other coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). 3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one has also been used in the synthesis of cyclic peptides, which are important molecules in drug discovery and development.

properties

Product Name

3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

3-(hexylamino)-6-methyl-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C10H18N4O/c1-3-4-5-6-7-11-10-12-9(15)8(2)13-14-10/h3-7H2,1-2H3,(H2,11,12,14,15)

InChI Key

NQZLUOWWOBDAMO-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCNC1=NC(=O)C(=NN1)C

SMILES

CCCCCCNC1=NC(=O)C(=NN1)C

Canonical SMILES

CCCCCCNC1=NC(=O)C(=NN1)C

Origin of Product

United States

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